molecular formula C19H21ClN4S B10817092 H4R antagonist 3

H4R antagonist 3

Cat. No.: B10817092
M. Wt: 372.9 g/mol
InChI Key: IYOAEBAARGYYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-621360-A involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This is typically achieved through a series of condensation reactions involving appropriate starting materials. The introduction of the 4-chlorophenyl group and the N-methyl-N-(1-methyl-4-piperidinyl) moiety are carried out through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for WAY-621360-A are not widely documented, as it is primarily used for research purposes. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and yield improvement .

Chemical Reactions Analysis

Types of Reactions

WAY-621360-A undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

WAY-621360-A has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role as a histamine-4 receptor antagonist, which is relevant in inflammatory and allergic responses.

    Medicine: Investigated for potential therapeutic applications in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

WAY-621360-A exerts its effects by antagonizing the histamine-4 receptor. This receptor is involved in the regulation of immune responses, and its inhibition can lead to reduced inflammation and allergic reactions. The compound binds to the receptor, preventing histamine from activating it, thereby modulating the downstream signaling pathways involved in immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-621360-A is unique due to its specific substituents, which confer distinct pharmacological properties. Its high affinity for the histamine-4 receptor and its ability to modulate immune responses make it a valuable tool in research .

Properties

Molecular Formula

C19H21ClN4S

Molecular Weight

372.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21ClN4S/c1-23-9-7-15(8-10-23)24(2)18-17-16(11-25-19(17)22-12-21-18)13-3-5-14(20)6-4-13/h3-6,11-12,15H,7-10H2,1-2H3

InChI Key

IYOAEBAARGYYSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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